4-Bromo-2-(trifluoromethyl)benzenesulfonamide

Lipophilicity LogP Membrane Permeability

Researchers requiring a polyfunctional sulfonamide building block with a reliable cross-coupling handle and performance-enhancing CF3 group face limited sourcing options. 4-Bromo-2-(trifluoromethyl)benzenesulfonamide (CAS 351003-62-8) directly addresses this gap: • 4-Br enables Suzuki/Buchwald-Hartwig couplings for late-stage diversification • ortho-CF3 enhances metabolic stability & modulates sulfonamide pKa • LogP 3.9 ensures favorable membrane permeability in derived scaffolds • Crystalline solid (mp 157-158°C) for accurate weighing and reproducible synthesis

Molecular Formula C7H5BrF3NO2S
Molecular Weight 304.09 g/mol
CAS No. 351003-62-8
Cat. No. B1272840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-(trifluoromethyl)benzenesulfonamide
CAS351003-62-8
Molecular FormulaC7H5BrF3NO2S
Molecular Weight304.09 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)C(F)(F)F)S(=O)(=O)N
InChIInChI=1S/C7H5BrF3NO2S/c8-4-1-2-6(15(12,13)14)5(3-4)7(9,10)11/h1-3H,(H2,12,13,14)
InChIKeyAHFGKYBAYSEBPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-(trifluoromethyl)benzenesulfonamide: Halogenated Building Block


4-Bromo-2-(trifluoromethyl)benzenesulfonamide (CAS 351003-62-8) is a polyfunctional aromatic sulfonamide building block featuring a bromine atom at the 4-position and a trifluoromethyl group at the 2-position of the benzene ring . This compound belongs to the class of trifluoromethyl-substituted benzenesulfonamides, which are widely employed in medicinal chemistry, agrochemical synthesis, and materials science due to the unique electronic and steric properties conferred by the trifluoromethyl group . Its molecular formula is C7H5BrF3NO2S with a molecular weight of 304.08 g/mol .

4-Bromo-2-(trifluoromethyl)benzenesulfonamide: Precise Substitution Matters


While numerous benzenesulfonamide derivatives are commercially available, the precise substitution pattern of 4-Bromo-2-(trifluoromethyl)benzenesulfonamide is critical. The bromine atom at the 4-position provides a unique synthetic handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling late-stage diversification of molecular scaffolds . The ortho-trifluoromethyl group significantly alters the electronic properties of the aromatic ring, enhancing metabolic stability and modulating the pKa of the sulfonamide NH, which directly impacts hydrogen-bonding capacity and target engagement in biological systems [1]. Substituting a chloro or fluoro analog for the bromo group fundamentally changes the compound's reactivity in palladium-catalyzed reactions and its physicochemical profile, often leading to different synthetic outcomes or biological activities [2]. Therefore, generic substitution is not scientifically valid.

4-Bromo-2-(trifluoromethyl)benzenesulfonamide: Differentiated Properties


Elevated Lipophilicity vs. 4-Chloro and 4-Fluoro Analogs

The calculated LogP value for 4-Bromo-2-(trifluoromethyl)benzenesulfonamide is 3.8964 . This is significantly higher than the 4-chloro analog (LogP 3.7873) [1] and substantially higher than the 4-fluoro analog (LogP 0.85) [2]. This quantitative difference indicates that the bromo-substituted compound is markedly more lipophilic, which can translate to enhanced passive membrane permeability and altered pharmacokinetic properties in biological systems .

Lipophilicity LogP Membrane Permeability Drug Design

Superior Cross-Coupling Reactivity with Bromine

The presence of a bromine atom at the 4-position of the aromatic ring makes 4-Bromo-2-(trifluoromethyl)benzenesulfonamide a highly versatile substrate for a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Negishi couplings . While the corresponding 4-chloro analog is also reactive, aryl bromides generally exhibit significantly faster oxidative addition rates with palladium(0) catalysts compared to aryl chlorides, leading to higher yields and milder reaction conditions [1]. The 4-fluoro analog is essentially unreactive under standard cross-coupling conditions, precluding this powerful synthetic strategy entirely [2].

Cross-Coupling Suzuki Reaction Buchwald-Hartwig Synthetic Handle

High Melting Point Confirms Crystallinity and Identity

4-Bromo-2-(trifluoromethyl)benzenesulfonamide exhibits a reported melting point range of 157-158°C . This is a significantly higher melting point compared to the 4-chloro analog, which is often reported as a liquid or low-melting solid (exact mp data not widely available), and the 4-fluoro analog, which has no reported melting point and is described as a liquid [1][2]. The higher melting point of the bromo compound is consistent with its increased molecular weight and stronger intermolecular van der Waals forces due to the larger, more polarizable bromine atom.

Melting Point Purity Crystallinity Quality Control

4-Bromo-2-(trifluoromethyl)benzenesulfonamide Application Scenarios


Medicinal Chemistry Library Synthesis via Cross-Coupling

This compound is optimally deployed as a core scaffold in medicinal chemistry programs. Its bromine atom serves as a universal synthetic handle for Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the rapid generation of diverse compound libraries with varied aryl or amine substituents . The elevated LogP of 3.8964 suggests that derivatives will inherently possess favorable passive membrane permeability, a desirable property for hit-to-lead optimization. This application leverages the quantitative differentiation in both reactivity (bromine handle) and lipophilicity (LogP) compared to chloro and fluoro analogs.

Trifluoromethyl-Containing Functional Materials Intermediate

The combination of a robust synthetic handle (bromine) and a performance-enhancing trifluoromethyl group makes this compound an ideal intermediate for the preparation of advanced functional materials, such as liquid crystals, organic semiconductors, or specialty polymers [1]. The trifluoromethyl group imparts high thermal and chemical stability, low surface energy, and unique dielectric properties. The bromine atom allows for the precise incorporation of the sulfonamide unit into larger, more complex molecular architectures via cross-coupling. The solid, crystalline nature of the compound (mp 157-158°C) facilitates accurate weighing and handling for reproducible material synthesis.

Carbonic Anhydrase Inhibitor Development

Trifluoromethyl-substituted benzenesulfonamides are a privileged class of carbonic anhydrase (CA) inhibitors [2]. 4-Bromo-2-(trifluoromethyl)benzenesulfonamide serves as a key starting material for synthesizing novel CA inhibitors with potentially enhanced selectivity and potency. The trifluoromethyl group is known to favorably occupy lipophilic pockets within the CA active site [2]. The bromine atom can be used for further derivatization to optimize isoform selectivity. The compound's high lipophilicity (LogP 3.8964) may contribute to improved membrane penetration and thus enhanced cellular activity against transmembrane CA isoforms (e.g., CA IX, CA XII).

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